HS-Peg3-CH2CH2NH2

Catalog No.
S3377155
CAS No.
1189760-69-7
M.F
C8H19NO3S
M. Wt
209.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HS-Peg3-CH2CH2NH2

CAS Number

1189760-69-7

Product Name

HS-Peg3-CH2CH2NH2

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol

Molecular Formula

C8H19NO3S

Molecular Weight

209.31

InChI

InChI=1S/C8H19NO3S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h13H,1-9H2

InChI Key

UKWCLHRGJBPEJY-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCS)N

Canonical SMILES

C(COCCOCCOCCS)N

HS-Peg3-CH2CH2NH2, also known as Thiol-Polyethylene Glycol-3-Aminoethylamine, is a polyethylene glycol (PEG) derivative that features a thiol group at one end and an amino group at the other. Its chemical formula is C8H19NO3S, and it has a molecular weight of approximately 189.3 g/mol . This compound is particularly notable for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells .

HS-PEG3-CH2CH2NH2 functions as a linker molecule within PROTACs. PROTACs leverage a three-step mechanism:

  • Target Protein Binding: The ligand portion of the PROTAC (attached to the amine group) binds specifically to the protein targeted for degradation.
  • Linker Mediated Proximity: The PEG spacer ensures optimal distance and flexibility between the target protein and the E3 ubiquitin ligase recruited in the next step [].
  • Protein Degradation: The E3 ubiquitin ligase (recruited by the PROTAC) attaches ubiquitin molecules to the target protein, marking it for degradation by the cell's proteasome machinery [].
  • Potential for irritation: Thiols and amines can be irritating to skin and eyes.
  • Proper handling: Standard laboratory safety protocols for handling research chemicals should be followed.

Chemical Identity and Properties:

  • HS-Peg3-CH2CH2NH2, also known as Thiol-PEG3-amine hydrochloride, is a molecule comprised of a polyethylene glycol (PEG) spacer linked to an amine group at one end and a thiol group at the other end.
  • Its chemical formula is C8H19NO3S, and its CAS number is 1542924-27-6.
  • It is a white to off-white crystalline solid that is soluble in water and various organic solvents. [Source: National Institutes of Health, ]

Application in PROTACs:

  • HS-Peg3-CH2CH2NH2 finds application in scientific research as a linker molecule in the development of Proteolysis-Targeting Chimeras (PROTACs).
  • PROTACs are heterobifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system (UPS) in cells. [Source: Wikipedia, ]
  • HS-Peg3-CH2CH2NH2 acts as a bridge between two binding moieties in a PROTAC molecule:
    • One moiety binds to the target protein of interest.
    • The other moiety binds to an E3 ubiquitin ligase, an enzyme that facilitates protein ubiquitylation, tagging them for degradation by the UPS. [Source: MedChemExpress, ]

Benefits and Advantages:

  • The use of HS-Peg3-CH2CH2NH2 in PROTAC design offers several advantages:
    • Its PEG spacer provides flexibility and stability to the PROTAC molecule.
    • The thiol group allows for conjugation to the target protein via cysteine residues.
    • The amine group facilitates conjugation to various warheads, the moieties that bind to the E3 ligase. [Source: GLPBIO, ]
, including nucleophilic substitutions and coupling reactions.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications.
  • Various methods exist for synthesizing this compound, including modifications of existing PEG derivatives or custom synthesis services offered by chemical suppliers .

    The biological activity of HS-Peg3-CH2CH2NH2 is primarily linked to its use as a PROTAC linker. PROTACs facilitate targeted protein degradation, which can lead to significant therapeutic effects in various diseases, including cancer. By linking a ligand that binds to a target protein with an E3 ligase recruiter via HS-Peg3-CH2CH2NH2, researchers can promote the ubiquitination and subsequent degradation of specific proteins .

    HS-Peg3-CH2CH2NH2 has several applications:

    • PROTAC Development: Its primary application lies in the development of PROTACs for targeted protein degradation.
    • Bioconjugation: It serves as a versatile linker for attaching drugs or other biomolecules to proteins or surfaces.
    • Drug Delivery Systems: The compound can be utilized in creating drug delivery systems that require stable linkages between therapeutic agents and carrier molecules.

    Studies on HS-Peg3-CH2CH2NH2 often focus on its interactions within biological systems, particularly how it affects the stability and efficacy of PROTACs. Interaction studies include:

    • Binding Affinity: Evaluating how well the compound facilitates binding between target proteins and E3 ligases.
    • Stability Assessments: Investigating how the linker impacts the stability of conjugated compounds in biological environments.

    These studies are essential for optimizing PROTAC designs and ensuring their effectiveness in therapeutic applications.

    Several compounds share structural similarities with HS-Peg3-CH2CH2NH2, each possessing unique properties that differentiate them:

    Compound NameStructure FeaturesUnique Properties
    HS-Peg4-AminoethylamineFour ethylene glycol unitsLonger chain may provide different solubility profiles
    CbzNH-Peg3-CH2CH2NH2Cbz-protected amineProtection allows for selective reactions
    HS-Peg6-AminoethylamineSix ethylene glycol unitsIncreased flexibility and hydrophilicity

    These compounds demonstrate variations in chain length and functional groups that influence their reactivity and application potential.

    XLogP3

    -0.9

    Dates

    Modify: 2024-04-14

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